4-(3,4-dichlorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one
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Overview
Description
4-(3,4-dichlorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one is a synthetic organic compound characterized by its unique structure, which includes dichlorophenyl and methylsulfonylphenyl groups attached to a furanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dichlorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the furanone core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the dichlorophenyl group: This step often involves a halogenation reaction using reagents such as chlorine or bromine.
Attachment of the methylsulfonylphenyl group: This can be accomplished through a sulfonation reaction using reagents like methylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dichlorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(3,4-dichlorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3,4-dichlorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interfering with cellular processes: Such as DNA replication or protein synthesis, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-dichlorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-2(3H)-one: A structural isomer with similar properties.
4-(3,4-dichlorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-ol: A hydroxylated derivative with potential biological activity.
Uniqueness
4-(3,4-dichlorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H16Cl2O4S |
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Molecular Weight |
411.3 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-2,2-dimethyl-5-(4-methylsulfonylphenyl)furan-3-one |
InChI |
InChI=1S/C19H16Cl2O4S/c1-19(2)18(22)16(12-6-9-14(20)15(21)10-12)17(25-19)11-4-7-13(8-5-11)26(3,23)24/h4-10H,1-3H3 |
InChI Key |
BTONVHBNVOTLKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)(=O)C)C3=CC(=C(C=C3)Cl)Cl)C |
Origin of Product |
United States |
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